7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldehyde

Catalog No.
S16158074
CAS No.
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldeh...

Product Name

7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldehyde

IUPAC Name

7-(methoxymethoxy)-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-14(2)5-4-10-6-11(8-15)12(17-9-16-3)7-13(10)18-14/h6-8H,4-5,9H2,1-3H3

InChI Key

USCCQTWREZXPIK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C2O1)OCOC)C=O)C

7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldehyde is a synthetic organic compound characterized by its unique chroman structure, which features a methoxymethoxy group and an aldehyde functional group. This compound belongs to the class of chroman derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxymethoxy group enhances its solubility and reactivity, making it a subject of interest in various chemical and biological studies.

The chemical reactivity of 7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldehyde can be attributed to its aldehyde functional group, which is known to participate in nucleophilic addition reactions. Common reactions include:

  • Nucleophilic Addition: The aldehyde can react with nucleophiles such as amines to form imines or with alcohols to yield hemiacetals and acetals.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions highlight the versatility of the compound in synthetic organic chemistry.

Research on 7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldehyde indicates potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. Compounds with similar chroman structures have been shown to exhibit significant activity against various cancer cell lines and inflammatory pathways. The specific mechanisms of action may involve modulation of signaling pathways related to cell proliferation and apoptosis.

The synthesis of 7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldehyde typically involves several steps:

  • Formation of the Chroman Core: The initial step often includes the cyclization of appropriate precursors such as phenolic compounds with aldehydes or ketones under acidic conditions.
  • Introduction of Methoxymethoxy Group: This can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.
  • Aldehyde Functionalization: The final step involves introducing the aldehyde group, which may be accomplished through oxidation of an alcohol precursor or direct formylation techniques.

These methods allow for the efficient production of this compound while maintaining high yields.

7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldehyde has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anti-inflammatory or anticancer drugs.
  • Chemical Research: Its unique structure makes it a useful intermediate in organic synthesis and materials science.
  • Agricultural Chemistry: Compounds with similar structures have been explored for their potential use as agrochemicals.

Interaction studies involving 7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldehyde often focus on its binding affinity with biological targets such as enzymes or receptors. For instance, studies may assess its ability to inhibit specific enzymes involved in inflammatory pathways or cancer progression. Techniques such as molecular docking simulations and enzyme inhibition assays are commonly employed to elucidate these interactions.

Several compounds share structural similarities with 7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Hydroxy-4-methoxybenzaldehydeContains a hydroxyl group and methoxy substituentKnown for strong antioxidant properties
6-Methoxy-2-naphthaldehydeNaphthalene ring system with a methoxy substituentExhibits significant antimicrobial activity
4-MethoxybenzaldehydeSimple aromatic aldehyde with a methoxy groupCommonly used in flavoring and fragrance industries
3-Methoxy-4-hydroxybenzaldehydeHydroxyl and methoxy groups on an aromatic ringNoted for its role in natural product synthesis

These compounds illustrate the diversity within the class of chromans and related structures, each exhibiting unique properties that differentiate them from 7-(Methoxymethoxy)-2,2-dimethylchroman-6-carbaldehyde.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

250.12050905 g/mol

Monoisotopic Mass

250.12050905 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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